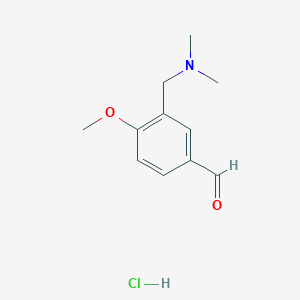

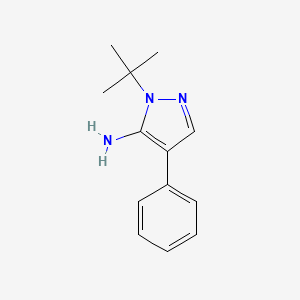

4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar structures. For instance, the selective monobromination of aniline derivatives is discussed, which is a key step in the synthesis of brominated aniline compounds .

Synthesis Analysis

The synthesis of brominated aniline derivatives can be achieved through selective bromination techniques. One such method involves the use of molecular bromine adsorbed on zeolite 5A, which has been shown to selectively produce monobromoanilines from aniline . This method could potentially be adapted for the synthesis of "this compound" by first brominating the aniline derivative and then introducing the pyrrolidin-2-ylmethyl group.

Molecular Structure Analysis

While the exact molecular structure of "this compound" is not provided, related compounds have been studied. For example, the crystal structure of a compound with a pyrrolidinylsulfonyl group attached to an aniline ring has been analyzed, revealing coplanarity between the pyrrolidine and benzene rings and the presence of strong N-H···O hydrogen bonds . These findings could suggest similar structural features for the compound .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "this compound." However, the study of glycolic acid oxidase inhibitors mentions the impact of methylation on the potency of pyrrole derivatives, which could be relevant when considering the reactivity of the nitrogen-methylated aniline compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly discussed in the papers. Nonetheless, the study of electric dipole moments in solutions for aniline and aminopyridines provides insights into the solubility and interaction with solvents, which could be extrapolated to understand the behavior of "this compound" in similar environments .

Applications De Recherche Scientifique

Crystal Structure and Theoretical Studies

The compound's crystal structure and theoretical aspects have been explored extensively. For instance, Krishnan et al. (2021) investigated the crystal structure of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA), providing insights into its molecular coplanarity and intermolecular interactions. Such studies are crucial in understanding the physical and chemical properties of these compounds (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).

Biological Activity

The biological activity of related compounds has been a focus of research. Bhat, Sufeera, and Chaitanya (2011) synthesized and characterized derivatives of this compound class for their antibacterial, antifungal, and anti-inflammatory properties. These findings highlight potential therapeutic applications in treating infections and inflammation (Bhat, Sufeera, & Chaitanya, 2011).

Coordination Polymers and Nanostructure Synthesis

Research by Hajiashrafi, Morsali, and Kubicki (2015) on coordination polymers involving similar compounds demonstrated the significance of such materials in nano-supramolecular assembly. This research contributes to the understanding of weak intermolecular interactions in nanotechnology (Hajiashrafi, Morsali, & Kubicki, 2015).

Synthesis of Derivatives

The synthesis of derivatives, as explored by Mogulaiah, Sundar, and Tasleem (2018), provides insights into the chemical properties and potential applications of these compounds. Such research is foundational for developing new materials and pharmaceuticals (Mogulaiah, Sundar, & Tasleem, 2018).

Dipole Moment Studies

Cumper and Singleton's (1967) research on the electric dipole moments of aniline derivatives in various solvents contributes to the understanding of the compound's electronic properties. This is crucial for applications in materials science and electronics (Cumper & Singleton, 1967).

Antibacterial Activity

The synthesis and evaluation of derivatives for antibacterial activity, as investigated by Bogdanowicz et al. (2013), suggest potential pharmaceutical applications, particularly in developing new antibacterial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).

Lewis Basicity and Ligand Applications

Kleoff et al. (2019) explored the synthesis of electron-rich compounds related to 4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate. Their research provides insight into the Lewis basicity of these compounds and their potential as ligands in various chemical applications (Kleoff, Suhr, Sarkar, Zimmer, Reissig, Marín‐Luna, & Zipse, 2019).

Propriétés

IUPAC Name |

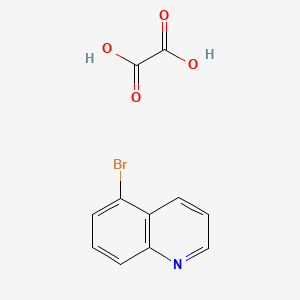

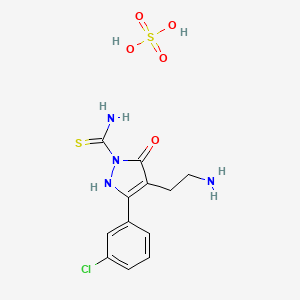

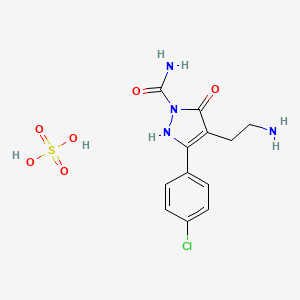

4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2.2C2H2O4/c1-9-7-10(13)4-5-12(9)15-8-11-3-2-6-14-11;2*3-1(4)2(5)6/h4-5,7,11,14-15H,2-3,6,8H2,1H3;2*(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVUFVPJUFOYSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)

![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)